molecular formula C12H21NO B12282233 2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol

2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol

Cat. No.: B12282233
M. Wt: 195.30 g/mol
InChI Key: MWFMUTOALSDJOD-UHFFFAOYSA-N
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Description

2-({Tricyclo[5210,2,6]decan-8-yl}amino)ethan-1-ol is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol typically involves multiple steps. One common method starts with the preparation of tricyclo[5.2.1.0(2,6)]decan-8-one, which is then subjected to a series of reactions to introduce the amino and ethan-1-ol groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[5.2.1.0(2,6)]decan-8-one: A precursor in the synthesis of 2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol.

    Tricyclo[5.2.1.0(2,6)]decan-8-yl dithiocarbonate: Known for its antitumor properties.

Uniqueness

This compound is unique due to its specific tricyclic structure and the presence of both amino and ethan-1-ol groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

2-(8-tricyclo[5.2.1.02,6]decanylamino)ethanol

InChI

InChI=1S/C12H21NO/c14-5-4-13-12-7-8-6-11(12)10-3-1-2-9(8)10/h8-14H,1-7H2

InChI Key

MWFMUTOALSDJOD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C3CC2CC3NCCO

Origin of Product

United States

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